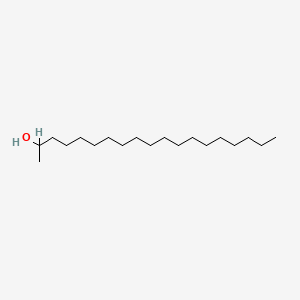

2-Nonadecanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

nonadecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h19-20H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYWIOWTBOREMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880761 | |

| Record name | 2-nonadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26533-36-8 | |

| Record name | 2-Nonadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26533-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026533368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonadecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nonadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadecan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Nonadecanol

Introduction: Unveiling the Characteristics of a Long-Chain Secondary Alcohol

2-Nonadecanol, a long-chain secondary fatty alcohol, presents a fascinating subject for researchers in organic synthesis, materials science, and drug development. Its nineteen-carbon backbone, with a hydroxyl group at the second position, imparts a unique combination of lipophilicity and modest polarity, suggesting a range of potential applications. This technical guide provides a comprehensive exploration of the chemical properties, structure, synthesis, and potential biological significance of this compound, offering field-proven insights for scientists and drug development professionals. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and draws logical inferences from closely related analogs to provide a robust foundational understanding.

Physicochemical and Structural Properties: A Comparative Analysis

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. Due to the scarcity of direct experimental data, the properties of its precursor, 2-nonadecanone, and its structural isomer, 1-Nonadecanol, are presented for comparative analysis and estimation.

| Property | This compound | 2-Nonadecanone (Precursor) | 1-Nonadecanol (Isomer) | Source |

| Molecular Formula | C₁₉H₄₀O | C₁₉H₃₈O | C₁₉H₄₀O | [1][2] |

| Molecular Weight | 284.52 g/mol | 282.50 g/mol | 284.52 g/mol | [1][2] |

| CAS Number | 26533-36-8 | 629-66-3 | 1454-84-8 | [1][2] |

| Appearance | White, waxy solid (estimated) | White solid | White flakes | [2] |

| Melting Point | Not experimentally determined | 57.0 °C | 62.0-64.0 °C | [3] |

| Boiling Point | Not experimentally determined | 343.0-344.0 °C (estimated) | 344.0-346.0 °C (estimated) | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) (inferred) | Insoluble in water; Soluble in alcohol | Insoluble in water; Soluble in alcohol | [4] |

The structural formula of this compound reveals a chiral center at the C-2 position, indicating the existence of (R)- and (S)-enantiomers. The long aliphatic chain renders the molecule highly nonpolar, while the hydroxyl group introduces a localized region of polarity, making it an amphiphilic compound.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone, 2-nonadecanone. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation in a laboratory setting.[5][6] An alternative approach involves the Grignard reaction between heptadecanal and a methylmagnesium halide.

Experimental Protocol: Sodium Borohydride Reduction of 2-Nonadecanone

This protocol provides a self-validating system for the synthesis of this compound, with causality behind the experimental choices explained.

Materials:

-

2-Nonadecanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1M HCl)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolution of Ketone: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-nonadecanone in methanol (approximately 10-15 mL per gram of ketone). The choice of methanol as a solvent is due to its ability to dissolve both the ketone and sodium borohydride, facilitating a homogeneous reaction mixture.

-

Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C. This is a critical step to control the exothermic nature of the reduction and prevent potential side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) to the stirred solution in small portions. The slight excess of NaBH₄ ensures the complete reduction of the ketone. The slow addition is necessary to manage the reaction rate and prevent excessive foaming from the evolution of hydrogen gas.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-nonadecanone spot.

-

Quenching the Reaction: After the reaction is complete, cautiously add 1M HCl dropwise to the reaction mixture to neutralize the excess sodium borohydride and the resulting borate esters. This should be done in the ice bath as the quenching process is also exothermic.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add deionized water and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer). The choice of extraction solvent is based on the product's solubility and the ease of solvent removal.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.

Caption: Analytical workflow for this compound.

Potential Applications in Drug Development: An Emerging Field of Inquiry

Long-chain fatty alcohols are recognized for their diverse biological activities and applications in the pharmaceutical industry. [7]While specific studies on this compound are lacking, its structural characteristics suggest several promising avenues for investigation.

Antimicrobial Activity

Studies on a range of long-chain primary alcohols have demonstrated significant antibacterial activity, with the efficacy being dependent on the carbon chain length. [8]This activity is often attributed to the disruption of the bacterial cell membrane. The amphiphilic nature of this compound, with its long lipophilic tail and polar head, makes it a candidate for similar antimicrobial properties. Further research is warranted to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogenic bacteria and fungi.

Drug Delivery Systems

The amphiphilic properties of long-chain fatty alcohols make them suitable for use as excipients in drug formulations, such as in the formation of emulsions, creams, and ointments. They can also be incorporated into more advanced drug delivery systems like lipid nanoparticles and nanoemulsions to enhance the solubility and bioavailability of poorly water-soluble drugs. [9]The specific stereochemistry of this compound could potentially influence the stability and drug-loading capacity of such delivery systems.

Toxicological Profile: A Preliminary Assessment

Conclusion and Future Directions

This compound is a long-chain secondary alcohol with a chemical structure that suggests a range of interesting properties and potential applications. While a significant gap in the experimental data for this specific compound exists, this guide has provided a comprehensive overview based on its molecular structure and data from closely related compounds. The detailed synthetic protocol and the predicted analytical data serve as a valuable resource for researchers initiating studies on this compound.

Future research should focus on several key areas:

-

Experimental Determination of Physicochemical Properties: Obtaining accurate experimental data for the melting point, boiling point, and solubility of this compound is essential for its proper characterization.

-

Comprehensive Spectroscopic Analysis: The acquisition and full interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectra will provide definitive structural confirmation.

-

Evaluation of Biological Activities: Systematic screening of this compound for antimicrobial, anti-inflammatory, and other biological activities is a critical next step.

-

Exploration in Drug Delivery: Investigating the potential of this compound as an excipient or a component of novel drug delivery systems could unlock new therapeutic possibilities.

By addressing these research gaps, the scientific community can fully elucidate the potential of this compound and pave the way for its application in various scientific and industrial fields.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Shanu-Wilson, J. (n.d.). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Retrieved from [Link]

-

Kubo, I., Muroi, H., & Kubo, A. (1995). Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus. PMC. Retrieved from [Link]

-

Dembitsky, V. M., & Řezanka, T. (2003). Synthesis and biological activities of long chain 2-amino alcohols. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Nonadecanol. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 2-Nonanol (FDB012114). Retrieved from [Link]

-

Cheméo. (n.d.). n-Nonadecanol-1 (CAS 1454-84-8) - Chemical & Physical Properties. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Nonadecanone. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Kubo, I., Muroi, H., & Kubo, A. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. ResearchGate. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

University of California, Davis. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Open Access Pub. (n.d.). Fatty Alcohols. Journal of Biotechnology and Biomedical Science. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

- Google Patents. (n.d.). US9145341B2 - Process of preparing Grignard reagent.

-

Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nonanol. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (2007). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2021, May 16). 1H NMR: Chemical Shift, Splitting, the Coupling Constant and Peak Assignment [Video]. YouTube. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Nonanol. NIST Chemistry WebBook. Retrieved from [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Retrieved from [Link]

-

Khan Academy. (n.d.). IR spectra practice [Video]. Retrieved from [Link]

-

Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]

- Google Patents. (n.d.). CN101792379B - Method for preparing 2-nonanone.

Sources

- 1. This compound [webbook.nist.gov]

- 2. 1-Nonadecanol | C19H40O | CID 80281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Nonadecanone [webbook.nist.gov]

- 4. n-Nonadecanol-1 (CAS 1454-84-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2-Nonadecanone [webbook.nist.gov]

- 8. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. hyphadiscovery.com [hyphadiscovery.com]

A Technical Guide to 2-Nonadecanol for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of 2-Nonadecanol (CAS: 26533-36-8), a 19-carbon secondary fatty alcohol. Designed for researchers, scientists, and professionals in drug development, this document details the core physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it explores its potential applications within the broader context of long-chain alcohols in pharmaceuticals and materials science, offering field-proven insights into its utility. The guide includes detailed experimental protocols and logical workflows to support laboratory applications.

Core Physicochemical Properties and Identification

This compound is a long-chain aliphatic secondary alcohol. Its structure, consisting of a 19-carbon backbone with a hydroxyl group on the second carbon, imparts significant lipophilicity, making it a subject of interest for applications involving lipid bilayers and hydrophobic formulations. Precise identification is critical, and its key identifiers are summarized below.

| Property | Value | Source |

| CAS Number | 26533-36-8 | [1][2] |

| Molecular Formula | C₁₉H₄₀O | [1] |

| Molecular Weight | 284.5203 g/mol | [1] |

| IUPAC Name | nonadecan-2-ol | [1][] |

| Synonyms | Methylheptadecylcarbinol | [] |

| InChI Key | QXYWIOWTBOREMG-UHFFFAOYSA-N | [1] |

It is crucial to distinguish this compound from its structural isomer, 1-Nonadecanol (a primary alcohol), and its oxidized form, 2-Nonadecanone (a ketone), as the position of the functional group dramatically influences chemical reactivity and biological activity.

Synthesis and Purification Strategy

A common and reliable method for synthesizing a secondary alcohol like this compound is through the selective reduction of its corresponding ketone, 2-Nonadecanone. This transformation is a cornerstone of organic synthesis, valued for its high yield and specificity.

Causality in Synthesis:

The choice of a reducing agent is critical. Sodium borohydride (NaBH₄) is often selected for this type of reduction because it is a mild and selective reducing agent. It readily reduces ketones and aldehydes without affecting more robust functional groups like esters or carboxylic acids, which might be present in more complex precursors. The alcoholic solvent (e.g., methanol or ethanol) serves not only to dissolve the substrate but also as a proton source to quench the intermediate alkoxide formed during the reaction. Purification by column chromatography is the standard for separating the polar alcohol product from the non-polar unreacted ketone and other impurities.

Illustrative Synthesis Workflow

Caption: Synthesis workflow for this compound from 2-Nonadecanone.

Experimental Protocol: Reduction of 2-Nonadecanone

-

Dissolution: Dissolve 1.0 equivalent of 2-Nonadecanone in anhydrous methanol (20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and stir for 15 minutes until the solution temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. This controlled addition prevents a runaway exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Cool the mixture in an ice bath again and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy are standard, powerful techniques for this purpose.

Analytical Workflow

Caption: Workflow for the analytical confirmation of this compound.

Expected Analytical Data

| Technique | Feature | Expected Observation | Rationale |

| FTIR Spectroscopy | Broad O-H Stretch | ~3300-3400 cm⁻¹ | Confirms the presence of the hydroxyl (alcohol) group. |

| C-H Stretch | ~2850-2960 cm⁻¹ | Indicates the long aliphatic C-H bonds. | |

| Mass Spectrometry | Molecular Ion (M+) | m/z 284.5 | Corresponds to the molecular weight of the compound. May be weak or absent in Electron Ionization (EI). |

| Water Loss Peak | [M-18]+ | A characteristic fragmentation pattern for alcohols. | |

| Alpha-Cleavage | m/z 45 | A major fragment from cleavage adjacent to the hydroxyl group, [CH₃CH(OH)]+. |

Protocol: Sample Preparation for GC-MS Analysis

For long-chain alcohols, derivatization is often employed to increase volatility and improve chromatographic peak shape. Silylation is a common and effective method.[4][5]

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL GC vial.

-

Solvent Addition: Add 500 µL of a suitable anhydrous solvent (e.g., pyridine or dichloromethane).

-

Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete conversion to the trimethylsilyl (TMS) ether.

-

Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. The resulting TMS ether will be more volatile and provide a sharp, symmetrical peak.[4]

Applications in Research and Drug Development

While specific, marketed applications of this compound are not widely documented, its properties as a long-chain fatty alcohol place it in a class of molecules with significant potential in pharmaceutical and biomedical research.[1][6]

-

Drug Delivery Systems: The amphiphilic nature of this compound makes it a candidate for use in advanced drug delivery systems. Long-chain alcohols can act as penetration enhancers in transdermal patches or as structural components of lipid nanoparticles and nanoemulsions for encapsulating poorly soluble drugs.[1][6] Their long hydrophobic chain can intercalate into the lipid bilayers of the stratum corneum, transiently disrupting its structure and facilitating drug passage.

-

Excipient in Formulations: In topical creams and ointments, long-chain alcohols function as emollients, thickeners, and co-emulsifiers.[1] this compound could be investigated for its unique textural properties and its ability to stabilize formulations.

-

Membrane Biophysics Research: Long-chain alcohols are known to interact with and modify the properties of lipid bilayer membranes.[7] this compound can be used as a molecular tool in biophysical studies to investigate membrane fluidity, phase transition temperature, and the function of membrane-bound proteins.[7]

-

Antimicrobial Research: Some long-chain alcohols exhibit antimicrobial properties.[8] Research could explore the activity of this compound against various bacterial and fungal strains, potentially leading to its use as an active ingredient or a preservative in topical antiseptic formulations.

-

Precursor for Synthesis: As a chiral secondary alcohol, this compound can serve as a valuable building block in the synthesis of more complex molecules, including specialty surfactants, lubricants, and chiral ligands for asymmetric catalysis.[9]

Conclusion

This compound is a well-defined long-chain secondary alcohol whose physicochemical properties are readily characterizable by standard analytical techniques. While its direct applications are still emerging, its structural features position it as a valuable compound for exploratory research in drug delivery, material science, and synthetic chemistry. The protocols and insights provided in this guide offer a solid foundation for scientists and researchers to effectively synthesize, analyze, and utilize this compound in their work.

References

- Benchchem. (n.d.). In-Depth Technical Guide: 10-Nonadecanol (CAS: 16840-84-9).

- Smolecule. (2023, July 17). Buy 10-Nonadecanol | 16840-84-9.

-

National Center for Biotechnology Information. (n.d.). 2-Nonanol. PubChem Compound Database. Retrieved from [Link]

-

PubMed. (n.d.). A statistical mechanical analysis of the effect of long-chain alcohols and high pressure upon the phase transition temperature of lipid bilayer membranes. Retrieved from [Link]

- U.S. Environmental Protection Agency. (2009, December). SCREENING-LEVEL HAZARD CHARACTERIZATION Long Chain Alcohols Category.

- Benchchem. (2025). 10-Nonadecanol: A Technical Review of Its Chemical Properties and Biological Potential.

-

The Good Scents Company. (n.d.). 1-nonadecanol, 1454-84-8. Retrieved from [Link]

- Wood, R. (1968). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols.

- ResearchGate. (n.d.). Effect of chain length on the activity of free and immobilized alcohol dehydrogenase towards aliphatic alcohols.

-

National Institutes of Health. (2022, October 6). Effects of Fatty Alcohols with Different Chain Lengths on the Performance of Low pH Biomass-Based Foams for Radioactive Decontamination. Retrieved from [Link]

- Grokipedia. (2026, January 14). 1-Nonadecanol.

- Yasikin, M. et al. (n.d.). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. Food Science and Technology Research.

- Health Sciences. (2025, August 1). Long chain alcohols: Significance and symbolism.

Sources

- 1. Buy 10-Nonadecanol | 16840-84-9 [smolecule.com]

- 2. scispace.com [scispace.com]

- 4. Sci-Hub. Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols / Journal of Chromatographic Science, 1968 [sci-hub.sg]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A statistical mechanical analysis of the effect of long-chain alcohols and high pressure upon the phase transition temperature of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wisdomlib.org [wisdomlib.org]

- 9. grokipedia.com [grokipedia.com]

A Technical Guide to the Natural Sources and Occurrence of 2-Nonadecanol

Abstract

2-Nonadecanol (C₁₉H₄₀O) is a long-chain secondary fatty alcohol whose presence in nature, while subtle, is of significant interest to researchers in chemical ecology, semiochemistry, and drug development. Unlike its primary alcohol isomer, 1-nonadecanol, which is more commonly reported in phytochemical analyses, this compound's known roles are predominantly as a highly specific signaling molecule, or semiochemical, in the animal kingdom. Its lipophilic nature also suggests potential, though largely unexplored, roles within plant cuticular waxes and microbial membranes. This technical guide provides a comprehensive synthesis of the current scientific literature on the natural occurrence of this compound, details methodologies for its extraction and identification, and explores its putative biosynthetic origins and ecological functions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the properties of this specific fatty alcohol.

Introduction to this compound

This compound is a saturated secondary alcohol with a 19-carbon backbone. Its structure, featuring a hydroxyl group on the second carbon, imparts specific chemical properties that distinguish it from its linear isomer and influence its biological activity. While its physical properties—a waxy solid at room temperature with low water solubility—are predictable, its biological distribution and function are highly specialized. The investigation into this compound reveals a molecule primarily utilized for information transfer in complex biological systems, a classic example of a semiochemical.

Key Chemical Properties:

-

Molecular Formula: C₁₉H₄₀O[1][]

-

Molecular Weight: 284.52 g/mol [1][]

-

CAS Registry Number: 26533-36-8[1]

-

Structure: A 19-carbon chain with a hydroxyl (-OH) group at position 2.

This guide will navigate the confirmed and inferred sources of this compound across different biological kingdoms, providing both the established data and the scientific rationale for future exploration.

Occurrence in the Animal Kingdom: A Semiochemical Hub

The most well-documented role of this compound is as a semiochemical—a chemical substance that carries a message for intraspecies or interspecies communication.[3][4] Its specific structure is recognized by specialized chemoreceptors in certain animals, eliciting precise behavioral responses.

Insect Pheromones

Long-chain alcohols and their ketone or acetate derivatives are cornerstones of insect chemical communication.[5] While data for this compound is specific to certain species, it fits a well-established pattern. It has been identified as a pheromone for the Common Postman butterfly, Heliconius melpomene, a species known for its complex chemical signaling in mating and social behaviors.[6] The use of related 2-alkanols, such as 2-heptanone and 2-nonanol in bee alarm pheromones, further solidifies the role of this structural class in insect communication.[5][7]

Mammalian and Avian Signaling

The function of this compound extends beyond invertebrates. It has been identified as a pheromone in the Djungarian hamster (Phodopus sungorus sungorus), likely involved in social or reproductive signaling.[6] Furthermore, it is listed among the potential semiochemical molecules in birds, where chemical communication is an increasingly recognized field of study.[8] In these contexts, the compound is typically found in glandular secretions or as part of the volatile profile of the animal's skin or feathers.

The following table summarizes the documented occurrences of this compound as a semiochemical.

| Kingdom | Species | Common Name | Function |

| Animalia | Heliconius melpomene | Common Postman Butterfly | Pheromone[6] |

| Animalia | Phodopus sungorus sungorus | Djungarian Hamster | Pheromone[6] |

| Animalia | Aves (Various) | Birds | Body Pheromone / Semiochemical[8] |

Inferred Occurrence in the Plant and Microbial Kingdoms

Direct identification of this compound in plants and microorganisms is conspicuously rare in current literature. However, significant biochemical evidence allows us to infer its likely, albeit unconfirmed, presence.

The Ketone-Alcohol Relationship in Plants

The most compelling evidence for this compound in the plant kingdom comes from the documented presence of its corresponding ketone, 2-nonadecanone. This methyl ketone has been reported in plants such as Curcuma pierreana and Festuca hieronymi.[9] In biochemistry, secondary alcohols and ketones are readily interconverted via oxidation-reduction reactions mediated by dehydrogenase enzymes. The presence of 2-nonadecanone strongly implies the existence of a metabolic pathway capable of producing its alcohol precursor or metabolite, this compound.

The C19 Backbone in Nature

The 19-carbon fatty alcohol, 1-nonadecanol, is frequently reported in phytochemical and microbial studies. Its presence confirms that the C19 carbon skeleton is a common building block in these organisms. This makes the biosynthesis of its isomers, including this compound, entirely plausible.

The table below lists selected natural sources of compounds biochemically related to this compound, suggesting promising targets for future investigation.

| Compound | Species | Kingdom | Significance |

| 2-Nonadecanone | Curcuma pierreana | Plantae | Direct metabolic precursor/product of this compound.[9] |

| 2-Nonadecanone | Festuca hieronymi | Plantae | Direct metabolic precursor/product of this compound.[9] |

| 1-Nonadecanol | Annona muricata | Plantae | Demonstrates C19 alcohol biosynthesis in plants.[10] |

| 1-Nonadecanol | Heracleum thomsonii | Plantae | Demonstrates C19 alcohol biosynthesis in plants.[11][12] |

| 1-Nonadecanol | Paracoccus pantotrophus | Bacteria | Demonstrates C19 alcohol biosynthesis in microorganisms.[13] |

Putative Biosynthesis and Ecological Role

Biosynthesis Pathway

Natural long-chain alcohols are typically derived from fatty acid biosynthesis.[14] A putative pathway for this compound would likely begin with the synthesis of a C20 fatty acid (e.g., arachidic acid). This precursor could then undergo a decarboxylation and hydroxylation sequence, or alternatively, be derived from a polyketide-like pathway to establish the hydroxyl group at the C2 position before final reduction steps. The C2 methyl group in related compounds is often derived from S-adenosyl methionine (SAM), suggesting a potential methylation step.[15]

A simplified, hypothetical biosynthetic pathway is illustrated below.

Caption: Hypothetical biosynthetic pathway for this compound.

Ecological Significance

The primary ecological role of this compound is information transfer.[6] As a pheromone, it can mediate mating, aggregation, or social hierarchy. When used by one species to affect the behavior of another, it can act as an allomone (defensive), kairomone (beneficial to the receiver), or synomone (beneficial to both).[6] The low volatility of this long-chain alcohol makes it suitable for marking trails or territories, providing a persistent chemical signal in the environment. Its potential role in plants could be as a component of the waxy cuticle, contributing to defense against herbivores or pathogens, a role established for other plant secondary metabolites.[16][17]

Methodologies for Analysis

The identification of this compound in a natural matrix requires a robust analytical workflow tailored to its lipophilic and semi-volatile nature.

General Workflow

The process begins with efficient extraction from the biological source, followed by chromatographic separation and conclusive identification using mass spectrometry.

Caption: General workflow for the analysis of this compound.

Detailed Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating system for the extraction and identification of this compound from a putative source, such as plant leaves suspected of containing the compound.

Objective: To extract and identify this compound from a plant matrix.

Materials:

-

Plant tissue (e.g., 10 g fresh leaves)

-

n-Hexane (HPLC grade)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

This compound analytical standard

-

Vials for sample collection and analysis

Methodology:

-

Sample Preparation:

-

Grind 10 g of fresh plant material with a mortar and pestle under liquid nitrogen to create a fine powder. This increases the surface area for efficient extraction.

-

Transfer the powdered sample to a 250 mL Erlenmeyer flask.

-

-

Solvent Extraction:

-

Add 100 mL of n-hexane to the flask. Hexane is chosen for its ability to effectively solubilize nonpolar to semi-polar lipophilic compounds like this compound.[18]

-

Macerate the sample by sonicating for 30 minutes at room temperature. Sonication uses high-frequency sound waves to disrupt cell walls, enhancing extraction efficiency.

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

-

Drying and Concentration:

-

Add anhydrous Na₂SO₄ to the filtered extract to remove any residual water, which can interfere with GC analysis.

-

Decant the dried extract and concentrate it to approximately 1 mL using a rotary evaporator under reduced pressure at 40°C. This step removes the bulk solvent without degrading the target analyte.

-

-

GC-MS Analysis:

-

System: Agilent GC-MS (or equivalent) with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL of the concentrated extract is injected in splitless mode to maximize sensitivity.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 5°C/min.

-

Hold: Maintain 280°C for 10 minutes. This temperature program allows for the separation of a wide range of volatile and semi-volatile compounds.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

-

Control: Inject a 1 µg/mL solution of the this compound analytical standard using the same GC-MS method to determine its exact retention time and mass fragmentation pattern.

-

-

Identification and Validation:

-

Retention Time (RT): Compare the RT of any potential peak in the sample chromatogram with the RT of the authentic this compound standard.

-

Mass Spectrum: Extract the mass spectrum of the peak of interest. Compare the fragmentation pattern with the spectrum from the authentic standard and with reference libraries (e.g., NIST). Key fragments for a 2-alkanol typically include a prominent peak at m/z 45 ([CH₃CHOH]⁺) and losses of water (M-18).

-

Confirmation: A conclusive identification requires a match in both retention time and mass spectrum between the sample peak and the analytical standard.

-

Conclusion and Future Directions

This compound is a molecule with a defined, critical role in animal chemical communication and a probable, yet underexplored, presence in the plant and microbial kingdoms. Current knowledge is heavily skewed towards its function as a semiochemical, with significant gaps in our understanding of its broader natural distribution and biosynthesis.

Future research should focus on:

-

Targeted Screening: Analyzing plants known to produce 2-nonadecanone (e.g., Curcuma and Festuca species) specifically for the presence of this compound.

-

Microbial Exploration: Investigating the metabolomes of bacteria and fungi, particularly those symbiotic with insects that utilize this compound, as they may be the true biosynthetic source.

-

Bioactivity Studies: Exploring the potential antimicrobial, cytotoxic, or other pharmacological activities of this compound, given that related long-chain alcohols have shown such properties.[10][13]

A deeper understanding of the natural occurrence and biosynthesis of this compound will not only advance the field of chemical ecology but may also unveil new opportunities for its application in pest management, drug development, and biotechnology.

References

-

El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. [Link]

-

Mardon, J., et al. (2021). Potential Semiochemical Molecules from Birds: A Practical and Comprehensive Compilation of the Last 20 Years Studies. Chemical Senses. [Link]

-

Wilson, E. O., & Bossert, W. H. (1963). Insect pheromones. PubMed. [Link]

-

National Center for Biotechnology Information (n.d.). 2-Nonadecanone. PubChem Compound Database. [Link]

-

ResearchGate (n.d.). Standards selected for the trail pheromone investigation: 2-dodecanol (1). [Link]

-

Rajamanickam, K., et al. (2017). GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs. National Center for Biotechnology Information. [Link]

-

Wikipedia (n.d.). Insect pheromones. [Link]

-

National Institute of Standards and Technology (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

Cinà, C., et al. (2024). Unveiling Molecular Effects of the Secondary Metabolite 2-Dodecanone in the Model Hymenopteran Nasonia vitripennis. National Center for Biotechnology Information. [Link]

-

Grokipedia (2026). 1-Nonadecanol. [Link]

-

ResearchGate (n.d.). (PDF) Pheromones and Chemical Communication in Insects. [Link]

-

The Good Scents Company (n.d.). 2-nonadecanone. [Link]

-

SlideShare (n.d.). Biosynthesis of natural product lec 2. [Link]

-

ResearchGate (n.d.). Percentage of nonadecane content detected in Rosa × damascena essential oil as a function of the area of collection. [Link]

-

Wisdom Library (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

ResearchGate (n.d.). Compound (2), 1-nonadecanol isolated from pod extract of C. incana. [Link]

-

Scientist.com (n.d.). 1-Nonadecanol. [Link]

-

The Good Scents Company (n.d.). 1-nonadecanol. [Link]

-

Tambunan, S. A. L., et al. (2024). Phytochemical screening, identification of compounds, and antioxidant activity test of sirsak extract (Annona muricata L.) leaf. International Journal of Advanced Life Sciences Research. [Link]

-

Ogukwe, C. E., et al. (2016). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

Scent.vn (n.d.). 1-Nonadecanol (CAS 1454-84-8): Odor profile, Properties, & IFRA compliance. [Link]

-

MDPI (n.d.). Special Issue : Extraction, Separation and Identification of Compounds from Natural Sources—Second Edition. [Link]

-

De Vita, M. V., et al. (2007). Simultaneous Quantitative Analysis of N-acylethanolamides in Clinical Samples. PubMed. [Link]

-

Holland, A., & Kinnear, S. (2013). Interpreting the Possible Ecological Role(s) of Cyanotoxins: Compounds for Competitive Advantage and/or Physiological Aide? National Center for Biotechnology Information. [Link]

-

Holland, A., & Kinnear, S. (2013). Interpreting the possible ecological role(s) of cyanotoxins: compounds for competitive advantage and/or physiological aide? PubMed. [Link]

-

Sharma, R., et al. (2022). Microorganisms: A Potential Source of Bioactive Molecules for Antioxidant Applications. MDPI. [Link]

-

El-Hawag, A. B. A., et al. (2025). Comparative phytochemical and pharmacological analysis of two cultivars of Annona squamosa L. cultivated in Egypt. National Center for Biotechnology Information. [Link]

-

ResearchGate (n.d.). Extraction, Separation and Identification of Compounds from Natural Sources—Second Edition. [Link]

-

MDPI (2025). Identification and Synthesis of Semiochemical Substances Analogues of Stink Bugs. [Link]

-

MDPI (n.d.). Biosynthesis of Nature-Inspired Unnatural Cannabinoids. [Link]

-

Ghasemzadeh, A., et al. (2018). Comparative Analysis of Chemical Composition, Antioxidant Activity and Quantitative Characterization of Some Phenolic Compounds in Selected Herbs and Spices in Different Solvent Extraction Systems. MDPI. [Link]

-

MDPI (n.d.). Exploring Natural Deep Eutectic Solvents (NADES) for Enhanced Essential Oil Extraction: Current Insights and Applications. [Link]

-

ResearchGate (n.d.). (PDF) SEPARATION AND IDENTIFICATION OF NORMAL HYDROCARBON, NONADECANE IN THE CABBAGE VEGETABLES SAMPLES ( Brassica oleracea VAR. CAPITATA F. ALBA ) BY GAS CHROMATOGRAPHY–MASS SPECTROMETRY. [Link]

-

Rashby, S. E., et al. (2007). Biosynthesis of 2-methylbacteriohopanepolyols by an anoxygenic phototroph. National Center for Biotechnology Information. [Link]

-

MDPI (n.d.). Preventing Microbial Infections with Natural Phenolic Compounds. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 3. Insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insect pheromones - Wikipedia [en.wikipedia.org]

- 6. Semiochemical compound: Nonadecan-2-ol | C19H40O [pherobase.com]

- 7. Unveiling Molecular Effects of the Secondary Metabolite 2-Dodecanone in the Model Hymenopteran Nasonia vitripennis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. 2-Nonadecanone | C19H38O | CID 69423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. 1-Nonadecanol | Scientist.com [app.scientist.com]

- 12. 1-nonadecanol, 1454-84-8 [thegoodscentscompany.com]

- 13. GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Biosynthesis of 2-methylbacteriohopanepolyols by an anoxygenic phototroph - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interpreting the Possible Ecological Role(s) of Cyanotoxins: Compounds for Competitive Advantage and/or Physiological Aide? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Interpreting the possible ecological role(s) of cyanotoxins: compounds for competitive advantage and/or physiological aide? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

2-Nonadecanol as a Potential Pheromone Component: A Technical Guide

Abstract

Long-chain secondary alcohols are a significant class of semiochemicals in insect communication, mediating critical behaviors from mate location to aggregation and alarm signaling. Among these, 2-nonadecanol, a 19-carbon saturated secondary alcohol, has emerged as a noteworthy component in the chemical ecology of several insect species. This technical guide provides an in-depth examination of this compound, consolidating current knowledge of its physicochemical properties, known biological roles, and the state-of-the-art methodologies required for its rigorous study. We present detailed protocols for the extraction, identification, and functional validation of this compound as a pheromone, designed for researchers, chemical ecologists, and professionals in pest management development. The guide emphasizes the causality behind experimental choices, ensuring a robust and validated approach to investigating this and other potential long-chain alcohol pheromones.

Introduction: The Significance of this compound in Chemical Ecology

Insects employ a sophisticated chemical language, in which pheromones act as precise signals to elicit specific behaviors in conspecifics.[1] These chemical cues are often complex blends of volatile and semi-volatile organic compounds. Long-chain alcohols, such as this compound, are frequently found as components of these blends.[2] While many pheromones are species-specific, certain compounds can be found across different orders of insects, albeit often in different contexts or blends.

This compound has been identified as a component of the chemical profile of various insects, including bees and mosquitoes. For instance, it is a known component of the alarm pheromone mixture in honeybees (Apis mellifera), released from the Koshevnikov gland near the sting apparatus.[1] This blend, containing over 40 different compounds, can trigger aggressive or flight responses in other bees. More recently, its role in host-seeking behavior of the malaria vector mosquito, Anopheles gambiae, has been investigated, highlighting its potential significance in vector-host interactions.[3][4]

Understanding the precise role of this compound requires a multi-faceted approach, combining analytical chemistry, electrophysiology, and behavioral science. This guide provides the technical framework for such investigations.

Physicochemical Properties and Stereochemistry

A thorough understanding of the physicochemical properties of this compound is fundamental to designing appropriate analytical and behavioral experiments.

| Property | Value/Description | Significance for Pheromone Research |

| Chemical Formula | C₁₉H₄₀O | Defines its molecular weight and elemental composition. |

| Molar Mass | 284.53 g/mol | Important for mass spectrometry and concentration calculations. |

| Structure | CH₃(CH₂)₁₆CH(OH)CH₃ | A long-chain secondary alcohol. Its long alkyl chain results in low volatility. |

| Chirality | The C2 carbon is a chiral center. | Exists as two enantiomers: (R)-2-nonadecanol and (S)-2-nonadecanol. Biological activity of pheromones is often enantiomer-specific. |

| Volatility | Low | This property suggests it may function as a close-range or contact pheromone, or as a component that modifies the volatility of a more complex blend. |

| Solubility | Soluble in non-polar organic solvents (e.g., hexane, dichloromethane); insoluble in water. | Dictates the choice of solvents for extraction from biological samples. |

Causality Behind the Importance of Stereochemistry: Biological systems, particularly olfactory receptors, are inherently chiral.[5] This means that the different three-dimensional arrangements of (R)- and (S)-enantiomers can result in vastly different biological activities. One enantiomer might be highly active, while the other is inactive or even inhibitory.[5] Therefore, any rigorous study of this compound as a pheromone must consider its stereochemistry. The synthesis of enantiomerically pure standards is crucial for both analytical identification and behavioral bioassays.[6][7]

Analytical Workflow: From Insect to Identification

The definitive identification and quantification of this compound from an insect source is a multi-step process that requires meticulous attention to detail to avoid contamination and loss of analyte.

Caption: Workflow for Pheromone Identification and Validation.

Detailed Protocol: Solvent Extraction of Cuticular Lipids

-

Rationale: Cuticular hydrocarbons and associated semiochemicals are non-polar and reside on the insect's surface.[8][9] A non-polar solvent like n-hexane is ideal for selectively dissolving these compounds while minimizing the extraction of polar, water-soluble metabolites.[10]

-

Protocol:

-

Sample Preparation: Use whole insects (chilled or freshly euthanized) or specific dissected glands. For whole-body extractions, use 1-10 insects depending on size.

-

Extraction: Place the sample(s) in a 2 mL glass vial. Add 500 µL of high-purity n-hexane.

-

Agitation: Vortex the vial for 2 minutes to ensure thorough washing of the cuticle.

-

Isolation: Carefully remove the insect bodies from the vial.

-

Concentration (Optional): Concentrate the extract under a gentle stream of nitrogen to a final volume of 50-100 µL. This step increases the concentration of trace components but risks losing more volatile compounds.

-

Internal Standard: Add a known amount of an internal standard (e.g., eicosane or octadecane) for quantification purposes before analysis.

-

Storage: Store the extract at -20°C in a sealed glass vial until analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Rationale: GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a fragmentation pattern (mass spectrum) for each component, which acts as a chemical fingerprint.[11][12]

-

Typical GC-MS Parameters:

-

Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating long-chain hydrocarbons and alcohols.

-

Injector: Splitless injection is preferred for trace analysis. Injector temperature: 250°C.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes. This program allows for the separation of a wide range of compounds.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Detection: Electron Ionization (EI) at 70 eV. Scan range: 40-550 m/z.

-

-

Identification of this compound:

-

Retention Time: Compare the retention time of the peak in the sample chromatogram to that of an authentic (R/S)-2-nonadecanol standard.

-

Mass Spectrum: The EI mass spectrum of this compound will show a characteristic fragmentation pattern, including a prominent ion at m/z 45 resulting from alpha-cleavage adjacent to the hydroxyl group. The molecular ion (m/z 284) may be weak or absent.

-

Library Match: Confirm the identity by matching the experimental mass spectrum against a spectral library (e.g., NIST, Wiley).

-

Gas Chromatography-Electroantennographic Detection (GC-EAD)

-

Rationale: While GC-MS identifies all chemical components present, GC-EAD specifically identifies which of those compounds are biologically active, i.e., which ones elicit a response from the insect's antenna.[13][14] This is a critical step to distinguish potential pheromone components from background cuticular lipids or environmental contaminants.

-

System Diagram:

Caption: Conceptual Diagram of a GC-EAD System.

-

Protocol Outline:

-

Antenna Preparation: An antenna is carefully excised from a live insect and mounted between two electrodes using conductive gel.

-

GC Separation: The insect extract is injected into the GC as in a standard GC-MS analysis.

-

Effluent Splitting: At the end of the GC column, the effluent is split. One portion goes to a standard detector (like a Flame Ionization Detector, FID), while the other is passed over the prepared antenna in a stream of humidified air.

-

Signal Recording: The FID records the chemical peaks, while an amplifier records any voltage changes from the antenna (the EAG signal).

-

Data Analysis: The two signals are recorded simultaneously. A peak in the EAG trace that coincides with a peak in the FID trace indicates an antennally-active compound.

-

Behavioral Assays: Validating the Pheromonal Function

Identification and antennal activity do not definitively prove a pheromonal function. Behavioral assays are required to demonstrate that this compound elicits a specific, repeatable behavior.[15][16]

Protocol: Y-Tube Olfactometer Bioassay

-

Rationale: A Y-tube olfactometer is a standard laboratory tool for assessing an insect's preference for one of two odor sources in a controlled environment. It provides quantitative data on attraction or repellency.

-

Setup and Procedure:

-

Apparatus: A glass Y-shaped tube with a central arm for insect release and two side arms for introducing odor stimuli. Purified, humidified air is passed through each arm at a constant flow rate (e.g., 200 mL/min).

-

Stimulus Preparation: A filter paper is loaded with a precise amount of synthetic this compound (e.g., 10 µg) dissolved in a solvent (e.g., hexane). The solvent is allowed to evaporate completely.

-

Control: A second filter paper is treated with the solvent only.

-

Acclimation: An individual insect is placed in the central arm and allowed to acclimate for 1 minute.

-

Choice: The insect is allowed to walk upwind and choose one of the side arms. A choice is recorded when the insect walks a set distance (e.g., 5 cm) into an arm and remains for a set time (e.g., 30 seconds).

-

Data Collection: The experiment is repeated with a sufficient number of insects (e.g., N=50). The positions of the treatment and control arms are swapped periodically to avoid positional bias.

-

Statistical Analysis: The results are analyzed using a Chi-square test to determine if the distribution of choices is significantly different from a 50:50 random distribution.

-

-

Self-Validation and Controls:

-

Solvent Control: Essential to ensure the insects are not responding to the solvent itself.

-

Positive Control: If a known attractant for the species exists, it should be tested to confirm the insects are responsive under the experimental conditions.

-

Blank Run: A run with no odor in either arm should show no preference, confirming the apparatus is clean and there is no positional bias.

-

Known Biological Roles and Future Directions

Current research points to this compound as a multi-functional semiochemical.

| Insect Species | Pheromone Type/Function | Supporting Evidence |

| Honeybee (Apis mellifera) | Component of Alarm Pheromone | Identified in Koshevnikov gland secretions.[1] |

| Small Hive Beetle (Aethina tumida) | Potential Kairomone/Attractant | Beetles are attracted to honeybee volatiles; long-chain alcohols are part of this profile.[14][17] |

| Malaria Mosquito (Anopheles gambiae) | Potential Kairomone (Host Cue) | Found in human skin volatiles, which are used by mosquitoes for host-seeking.[3] |

Future Research:

-

Enantiomer-Specific Activity: A critical unanswered question for most species is the differential activity of the (R)- and (S)-enantiomers of this compound. Future behavioral and electrophysiological studies must use enantiomerically pure synthetic compounds.

-

Synergistic Effects: this compound likely acts as part of a more complex chemical blend. Future studies should investigate its interaction with other identified semiochemicals to uncover potential synergistic or inhibitory effects.

-

Biosynthesis: The biosynthetic pathways leading to long-chain secondary alcohols in insects are not well understood.[18] Transcriptomic and proteomic studies of pheromone glands could elucidate the enzymes responsible for its production.

-

Practical Applications: For pest species like the small hive beetle or disease vectors like Anopheles gambiae, a deeper understanding of this compound's role could lead to the development of novel attractants for monitoring and trapping, or repellents for "push-pull" control strategies.[3][19]

Conclusion

This compound is a compelling example of a long-chain secondary alcohol with significant, though not yet fully elucidated, roles in insect chemical communication. Its low volatility and presence in diverse species suggest it may function as a reliable, close-range signal. The rigorous, multi-step workflow outlined in this guide—combining meticulous extraction, definitive instrumental analysis, and robust behavioral validation—provides a clear pathway for researchers to accurately define the pheromonal role of this compound and other novel semiochemicals. A particular focus on stereochemistry and blend interactions will be paramount in translating these fundamental discoveries into practical applications for pest management and public health.

References

- Benchchem. (n.d.). Synthesis of Enantiomerically Pure 2-Decanol.

- Wikipedia. (2023). Insect pheromones.

- Benchchem. (n.d.). The Role of 10-Nonadecanol in Pheromone Synthesis: A Review of Current Knowledge and General Protocols.

- Verhulst, N. O., et al. (2011). Improvement of a synthetic lure for Anopheles gambiae using compounds produced by human skin microbiota. Malaria Journal.

- Romanova, A. M., et al. (2020). Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution. ResearchGate.

- ResearchGate. (n.d.). Standards selected for the trail pheromone investigation: 2-dodecanol (1).

- von der Weid, J. P., et al. (2011). Rapid identification of insect cuticular hydrocarbons using gas chromatography-ion-trap mass spectrometry. PubMed.

- Grigoraki, L., et al. (2020). Isolation and transcriptomic analysis of Anopheles gambiae oenocytes enables the delineation of hydrocarbon biosynthesis. eLife.

- Carolei, A., et al. (2012). Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae. PMC.

- Meagher, R. L., et al. (2023). Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures. PubMed.

- Grigoraki, L., et al. (2020). Isolation and transcriptomic analysis of Anopheles gambiae oenocytes enables the delineation of hydrocarbon biosynthesis. eLife.

- Goldust, H. (2023). Study and Synthesis of Enantiomers and its Unique Properties. Longdom Publishing.

- Gross, A. D., et al. (2023). Discovering Aethina tumida responses to attractant and repellent molecules: A potential basis for future management strategies. PubMed.

- do Nascimento, D. N., et al. (2021). Octadecanal as the Male-Produced Aggregation Pheromone of the Coconut Weevil, Amerrhinus ynca (Coleoptera: Curculionidae). SciELO.

- Swoboda, J. G., & Jack, C. J. (2021). Evaluating the Toxicity of Known Western Honey Bee-Safe Insecticides in Controlling Small Hive Beetles (Aethina tumida). MDPI.

- Torto, B., et al. (2025). Chemical Ecology and Management of the Small Hive Beetle, Aethina tumida (Coleoptera: Nitidulidae). PubMed.

- Kim, M. J., et al. (2023). Characterization of Odor-Active Compounds from Gryllus bimaculatus Using Gas Chromatography-Mass Spectrometry-Olfactometry. PMC.

- Su, S., & Torto, B. (2005). Response of the small hive beetle (Aethina tumida) to a blend of chemicals identified from honeybee (Apis mellifera) volatiles. SciSpace.

- Czerwiński, F., & Godzińska, E. J. (2023). The Effects of Ethanol and Acetic acid on Behaviour of Extranidal Workers of the Narrow-Headed Ant Formica exsecta (Hymenoptera, Formicidae) during a Field Experiment. MDPI.

Sources

- 1. Insect pheromones - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Improvement of a synthetic lure for Anopheles gambiae using compounds produced by human skin microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and transcriptomic analysis of Anopheles gambiae oenocytes enables the delineation of hydrocarbon biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Rapid identification of insect cuticular hydrocarbons using gas chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of Odor-Active Compounds from Gryllus bimaculatus Using Gas Chromatography-Mass Spectrometry-Olfactometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. scispace.com [scispace.com]

- 15. Discovering Aethina tumida responses to attractant and repellent molecules: A potential basis for future management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Chemical Ecology and Management of the Small Hive Beetle, Aethina tumida (Coleoptera: Nitidulidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isolation and transcriptomic analysis of Anopheles gambiae oenocytes enables the delineation of hydrocarbon biosynthesis | eLife [elifesciences.org]

- 19. Evaluating the Toxicity of Known Western Honey Bee-Safe Insecticides in Controlling Small Hive Beetles (Aethina tumida) [mdpi.com]

A Technical Guide to the Kairomonal Effects of Aliphatic Ketones on Predators and Parasitoids

A Senior Application Scientist's Synthesis of Current Research and Methodologies

Introduction

In the intricate chemical landscapes of ecosystems, organisms constantly emit and perceive chemical cues that govern their interactions. Kairomones, a class of semiochemicals, are released by one species and benefit a receiver of a different species, often to the detriment of the emitter.[1] These signals are pivotal in predator-prey dynamics, guiding predators to their prey and enabling prey to detect and evade their predators.[2][3] This guide delves into the kairomonal effects of a specific class of compounds, aliphatic ketones, on predatory and parasitoidal insects. While the initial focus of this inquiry was on 2-nonadecanol, a comprehensive literature review reveals a significant scarcity of research directly addressing its kairomonal impact on predators. However, substantial research exists for structurally related aliphatic ketones, such as 2-undecanone and 2-heptanone, which have been identified as crucial mediators of insect behavior, acting as repellents, alarm pheromones, and kairomones.[4] This technical guide will, therefore, focus on the well-documented kairomonal and behavioral effects of these analogous compounds, providing a scientifically grounded framework for researchers, scientists, and drug development professionals.

The following sections will explore the chemical properties of relevant aliphatic ketones, detail their known effects on predator and parasitoid behavior, present robust experimental protocols for their study, and discuss the broader ecological implications and potential applications in pest management.

Part 1: The Chemical Ecology of Aliphatic Ketones

Aliphatic ketones are a class of organic compounds characterized by a carbonyl group bonded to two alkyl groups. Their volatility and chemical stability make them ideal signaling molecules in various biological systems.

Sources and Chemical Properties

Methyl ketones, a subclass of aliphatic ketones where the carbonyl group is located at the second carbon position, are frequently found in nature. For instance, 2-undecanone is a commercialized arthropod repellent, while 2-heptanone is a component of cinnamon and clove oils and also functions as an alarm pheromone in ants.[4] These compounds are also released by certain plants upon herbivory, acting as synomones that attract natural enemies of the herbivores.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Known Biological Roles |

| 2-Heptanone | C₇H₁₄O | 114.19 | 151 | Alarm pheromone (ants), plant volatile |

| 2-Nonanone | C₉H₁₈O | 142.24 | 195 | Component of essential oils, insect alarm pheromones[4] |

| 2-Undecanone | C₁₁H₂₂O | 170.30 | 232 | Arthropod repellent[4] |

| This compound | C₁₉H₄₀O | 284.52 | ~350 | Kairomonal effects on predators largely uncharacterized |

Biosynthesis and Release

In plants, the biosynthesis of aliphatic ketones can be triggered by herbivore damage, leading to the release of a blend of volatile organic compounds (VOCs). For insects, these compounds are often synthesized in specialized exocrine glands and released in response to specific stimuli, such as a threat to the colony in the case of ant alarm pheromones.

Part 2: Kairomonal and Behavioral Effects on Predators and Parasitoids

While direct evidence for this compound's kairomonal activity is lacking, the effects of other aliphatic ketones on natural enemies are documented. It is important to note that a single compound can elicit different behavioral responses depending on the receiving species, its physiological state, and the ecological context.

Attraction of Predators and Parasitoids

Herbivore-induced plant volatiles (HIPVs), which can include aliphatic ketones, are well-known to attract predators and parasitoids to the location of their prey.[5] This tritrophic interaction benefits both the plant and the natural enemy. For example, parasitoids are known to respond to volatiles emanating from both undamaged and damaged plants to locate their hosts.[6]

Repellent and Deterrent Effects

Conversely, some aliphatic ketones can act as repellents. As mentioned, 2-undecanone is utilized as a commercial arthropod repellent.[4] This highlights the context-dependent nature of these chemical cues. A compound that is a kairomone for one species might be an allomone (benefiting the emitter) or a repellent for another.

Signaling Pathways in Insect Chemoreception

The perception of kairomones like aliphatic ketones in insects is a complex process mediated by a sophisticated chemosensory system. This process involves several families of receptors, including Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs).[7]

Caption: Simplified Insect Olfactory Signaling Pathway.

Part 3: Experimental Methodologies for Studying Kairomonal Effects

To rigorously assess the kairomonal effects of aliphatic ketones, a multi-faceted experimental approach is necessary, combining chemical analysis, behavioral assays, and neurophysiological recordings.

Chemical Collection and Analysis

Objective: To identify and quantify aliphatic ketones from relevant biological sources (e.g., herbivore-damaged plants, insect secretions).

Protocol: Headspace Volatile Collection

-

Sample Enclosure: Place the biological source (e.g., a plant with herbivores) in a clean, airtight glass chamber.

-

Airflow: Draw purified, humidified air through the chamber at a controlled flow rate (e.g., 100-500 mL/min).

-

Volatile Trapping: Pass the effluent air through an adsorbent trap (e.g., Porapak Q or Tenax TA) to capture the volatile compounds.

-

Elution: Elute the trapped compounds from the adsorbent using a high-purity solvent (e.g., hexane or dichloromethane).

-

Analysis: Analyze the resulting extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the aliphatic ketones.

Behavioral Assays

Objective: To determine the behavioral response of predators or parasitoids to specific aliphatic ketones.

Protocol: Y-Tube Olfactometer Assay

-

Apparatus: Use a glass Y-tube olfactometer with a constant, purified airflow through both arms.

-

Odor Source: Introduce the test compound (e.g., a specific aliphatic ketone dissolved in a solvent) on a filter paper into the airflow of one arm (treatment). The other arm receives a filter paper with the solvent only (control).

-

Insect Release: Release a single, naive predator or parasitoid at the base of the Y-tube.

-

Choice Recording: Record which arm the insect first enters and the time spent in each arm over a set period (e.g., 5-10 minutes).

-

Replication: Repeat the experiment with a sufficient number of individuals to allow for statistical analysis (e.g., Chi-square test or t-test).

Caption: Experimental Workflow for a Y-Tube Olfactometer Assay.

Electrophysiological Recordings

Objective: To measure the neural response of the insect's olfactory system to aliphatic ketones.

Protocol: Electroantennography (EAG)

-

Antenna Preparation: Excise an antenna from a live, immobilized insect and mount it between two electrodes.

-

Signal Amplification: Connect the electrodes to an amplifier to record the electrical potential across the antenna.

-

Odor Delivery: Deliver a puff of air containing a known concentration of the test aliphatic ketone over the antenna.

-

Response Measurement: Record the resulting depolarization of the antennal membrane (the EAG response).

-

Dose-Response Curve: Test a range of concentrations to generate a dose-response curve for the compound.

Part 4: Applications and Future Directions

Understanding the kairomonal effects of aliphatic ketones has significant implications for the development of novel pest management strategies.

Enhancing Biological Control

Synthetic kairomones, including aliphatic ketones, can be used in "attract and reward" strategies.[8] By releasing these compounds in agricultural fields, it is possible to attract and retain natural enemies, thereby enhancing the biological control of herbivorous pests.[5]

Development of Novel Repellents

For compounds that elicit a repellent response in pest species, there is potential for their development as eco-friendly alternatives to synthetic pesticides. Further research into the structure-activity relationships of aliphatic ketones could lead to the design of more potent and specific repellents.

Research Gaps and Future Outlook

The significant lack of research on the kairomonal effects of this compound presents a clear research gap. Future studies should aim to:

-

Screen a wider range of aliphatic ketones , including this compound, for their effects on a diverse array of predator and parasitoid species.

-

Investigate the synergistic and antagonistic effects of aliphatic ketones when presented in complex blends, as this is more representative of natural conditions.

-

Elucidate the specific olfactory receptors involved in the detection of these compounds in key natural enemy species.

By systematically exploring the chemical ecology of aliphatic ketones, the scientific community can unlock new tools for sustainable agriculture and gain a deeper understanding of the complex chemical communication networks that structure ecological communities.

References

- Ahmed, M. Saveer, Gundersen-Rindal Dawn, & Aijun Zhang. (2025). Odors from nymphal exuviae attract nymphs and gravid females of the cotton seed bug, Oxycarenus hyalinipennis (Hemiptera: Oxycarenidae). CROP PROT.

- Amo, L., et al. (2023). Threat to the predator suppresses defence of its prey. Journal of Animal Ecology.

- Awater-Salendo, S., et al. (2021).

- Cossé, A. A., et al. (2002).

- Dicke, M., & van Loon, J. J. A. (2000). Multitrophic effects of herbivore-induced plant volatiles in an evolutionary context.

- Dicke, M., & Sabelis, M. W. (1988). How plants obtain predatory mites as bodyguards. Netherlands Journal of Zoology.

- Fürstenau, B., et al. (2023). Kairomone-induced changes in foraging activity of the larval ectoparasitoid Holepyris sylvanidis are linked with an increased number of male parasitoid offspring. Frontiers in Ecology and Evolution.